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Compound of Interest

Compound Name: 6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: B2436782 Get Quote

Executive Summary
6-Isopropylpicolinamide (6-(propan-2-yl)pyridine-2-carboxamide) is a bioactive pyridine

scaffold serving as a critical pharmacophore in two distinct therapeutic areas: agricultural

fungicides and neuroprotective therapeutics.

Chemically, it functions as a bidentate ligand and a privileged structure in medicinal chemistry.

Its biological activity is bifurcated:

Antifungal Activity: Acts as a Quinone-inside Inhibitor (QiI) of the mitochondrial cytochrome

bc1 complex (Complex III), disrupting cellular respiration in pathogenic fungi.

Neuroprotection (SARM1 Inhibition): Emerging research identifies 6-substituted

picolinamides as inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), an NADase

enzyme responsible for Wallerian degeneration in injured axons.

This guide analyzes the structure-activity relationship (SAR), detailed mechanisms, and

validation protocols for researchers utilizing this scaffold.

Chemical & Structural Basis
The biological potency of 6-isopropylpicolinamide stems from its specific substitution pattern

on the pyridine ring, which dictates its binding affinity and metabolic stability.
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Structure-Activity Relationship (SAR) Table
Structural Motif Biological Function

Mechanism of
Contribution

Pyridine Nitrogen (

)

Metal Coordination / H-

Bonding

Acts as an H-bond acceptor in

the active site (e.g., interacting

with serine or histidine

residues).

2-Carboxamide Group Ligand Anchoring

Provides a bidentate chelation

motif (with

) essential for binding to metal

centers (e.g., Heme

in Complex III) or locking the

conformation via

intramolecular H-bonds.

6-Isopropyl Group Lipophilicity & Steric Fit

Critical Feature: The bulky

isopropyl group fills

hydrophobic pockets (e.g., in

SARM1 or Sec14p) and

prevents metabolic oxidation at

the susceptible 6-position,

enhancing in vivo half-life

compared to the unsubstituted

analog.

Mechanism of Action (MoA)
Pathway A: Mitochondrial Complex III Inhibition
(Fungicidal)
In the context of agrochemicals (e.g., analogs of Fenpicoxamid or Florylpicoxamid), the

picolinamide moiety targets the Qi site (quinone reduction site) of the mitochondrial respiratory

chain.

Target: Cytochrome bc1 complex (Complex III).
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Binding Site: The Qi site (inner mitochondrial membrane side).

Mechanism: The compound mimics Ubiquinone, binding to the heme

center. This blocks the transfer of electrons from heme

to the quinone pool, halting the proton gradient and ATP synthesis.

Outcome: Fungistatic/Fungicidal effect due to energy depletion.

Pathway B: SARM1 NADase Inhibition (Neuroprotective)
In drug discovery, 6-substituted picolinamides are investigated as inhibitors of SARM1, a

central executioner of axon degeneration.

Target: SARM1 (NAD+ hydrolase activity).

Trigger: Axonal injury leads to NMN (Nicotinamide Mononucleotide) accumulation, which

activates SARM1.

Mechanism: Picolinamides bind to the allosteric or catalytic domain of SARM1, preventing

the hydrolysis of NAD+ into NAM and ADPR (cyclic ADP-ribose).

Outcome: Preservation of axonal NAD+ levels, preventing structural degeneration (Wallerian

degeneration).

Mechanistic Visualization
The following diagram illustrates the dual pathways of action for the picolinamide scaffold.
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Pathway A: Antifungal (Agrochemical)

Pathway B: Neuroprotection (Pharma)
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Caption: Dual mechanism of action targeting Mitochondrial Complex III (Fungi) and SARM1

NADase (Neurons).

Experimental Protocols
Protocol 1: Synthesis of 6-Isopropylpicolinamide
Note: This is a general synthesis route for 6-substituted picolinamides.

Starting Material: 2,6-Dichloropyridine or 6-Isopropyl-2-chloropyridine.

Carbonylation:

Reagents:

, dppf (ligand), CO gas (balloon),

, Methanol.

Conditions: 80°C, 12 hours.

Product: Methyl 6-isopropylpicolinate.

Amidation:

Reagents:
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in Methanol (7N) or

.

Conditions: Room temperature, sealed tube, 4-6 hours.

Purification: Silica gel chromatography (Hexane:EtOAc).

Validation:

-NMR (CDCl3): Look for isopropyl doublet (

ppm) and septet (

ppm), and amide protons.

Protocol 2: Mitochondrial Respiration Assay (Qi Site
Validation)
Objective: Confirm inhibition of Complex III at the Qi site.

Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Botrytis cinerea.

Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.

Substrates: Use Decylubiquinol (

) as the electron donor and Cytochrome c as the acceptor.

Inhibitor: Add 6-Isopropylpicolinamide (dissolved in DMSO) at varying concentrations (0.1

nM – 10 µM).

Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm.

Control: Use Antimycin A (known Qi inhibitor) as a positive control and Strobilurin (Qo

inhibitor) to distinguish binding sites.

Protocol 3: SARM1 NADase Activity Assay
Objective: Quantify neuroprotective potential via NAD+ preservation.
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Enzyme Source: Recombinant human SARM1 (TIR domain).

Reaction Mix: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM

.

Substrate: 50 µM

-NAD (fluorescent analog).

Activation: Add 50 µM NMN (activator of SARM1).

Detection: Measure fluorescence intensity (Ex 300 nm / Em 410 nm) over 60 minutes.

Data Analysis: Calculate

by plotting reaction velocity vs. log[inhibitor].

Safety & Toxicology
Signal Word: Warning.

Hazard Statements:

H302: Harmful if swallowed.

H319: Causes serious eye irritation.

H410: Very toxic to aquatic life with long-lasting effects (typical for picolinamide

fungicides).

Handling: Use standard PPE (nitrile gloves, safety goggles). Avoid release to the

environment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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